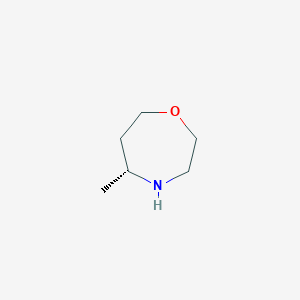
B-(2,3-dihydro-3-methyl-2-oxo-1H-benzimidazol-5-yl)Boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
B-(2,3-dihydro-3-methyl-2-oxo-1H-benzimidazol-5-yl)Boronic acid is a boronic acid derivative that features a benzimidazole ring system
Vorbereitungsmethoden
The synthesis of B-(2,3-dihydro-3-methyl-2-oxo-1H-benzimidazol-5-yl)Boronic acid typically involves the following steps:
Debus-Radiszewski synthesis: This method is commonly used for the preparation of imidazole derivatives.
Wallach synthesis: Another method for synthesizing imidazole derivatives.
Dehydrogenation of imidazolines: This method involves the dehydrogenation of imidazolines to form imidazoles.
Alpha halo-ketones: This method involves the reaction of alpha halo-ketones with other reagents to form imidazole derivatives.
Marckwald synthesis: This method involves the reaction of amino nitriles with other reagents to form imidazole derivatives.
Analyse Chemischer Reaktionen
B-(2,3-dihydro-3-methyl-2-oxo-1H-benzimidazol-5-yl)Boronic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions to form various oxidized products.
Reduction: Reduction reactions can be used to convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions with various reagents to form substituted derivatives.
Common reagents and conditions used in these reactions include hydrazine, phenylhydrazine, and hydroxylamine . Major products formed from these reactions include 1,2-dihydro-5H-benzothiopyrano[4,3-c]pyrazol-3-one and its derivatives .
Wissenschaftliche Forschungsanwendungen
B-(2,3-dihydro-3-methyl-2-oxo-1H-benzimidazol-5-yl)Boronic acid has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of B-(2,3-dihydro-3-methyl-2-oxo-1H-benzimidazol-5-yl)Boronic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of various enzymes and receptors, depending on its structure and the specific conditions of the reaction . The molecular targets and pathways involved in its mechanism of action include proteasomes, receptors, and other cellular components .
Vergleich Mit ähnlichen Verbindungen
B-(2,3-dihydro-3-methyl-2-oxo-1H-benzimidazol-5-yl)Boronic acid can be compared with other similar compounds, such as:
Indole derivatives: These compounds have similar structures and biological activities.
Benzimidazole derivatives: These compounds share the benzimidazole ring system and have similar chemical properties.
Imidazole derivatives: These compounds have similar synthetic routes and reaction conditions.
The uniqueness of this compound lies in its specific structure and the presence of the boronic acid group, which imparts unique chemical and biological properties to the compound .
Eigenschaften
Molekularformel |
C8H9BN2O3 |
|---|---|
Molekulargewicht |
191.98 g/mol |
IUPAC-Name |
(3-methyl-2-oxo-1H-benzimidazol-5-yl)boronic acid |
InChI |
InChI=1S/C8H9BN2O3/c1-11-7-4-5(9(13)14)2-3-6(7)10-8(11)12/h2-4,13-14H,1H3,(H,10,12) |
InChI-Schlüssel |
SUYDKYNUMFCIDQ-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CC2=C(C=C1)NC(=O)N2C)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![3-({[(2-Chloro-4-methylphenyl)carbamoyl]methyl}sulfanyl)butanoic acid](/img/structure/B13479108.png)
![[1-(Ethylamino)cyclopentyl]methanol hydrochloride](/img/structure/B13479110.png)


![2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azetidin-3-yl)-1,3-thiazole-5-carboxylic acid](/img/structure/B13479131.png)





